molecular formula C39H77NO5 B11935697 heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11935697
M. Wt: 640.0 g/mol
InChI Key: CSKMIHARLBQKFX-UHFFFAOYSA-N
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Description

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is an ionizable amino lipid with a propanolamine head, which can efficiently encapsulate mRNA. It incorporates ester linkages at the C7 and C6 positions relative to the amine, enhancing tissue clearance in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including the formation of ester and amide bonds. The primary ester has a 7-carbon lipid tail, and the synthesis typically involves the following steps:

    Esterification: The reaction between heptanoic acid and heptadecan-9-ol in the presence of a catalyst to form the ester linkage.

    Amidation: The reaction of the ester with 2-hydroxyethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. The process is typically carried out under controlled conditions to ensure high purity and yield. The compound is often produced in quantities ranging from milligrams to grams, depending on the demand .

Chemical Reactions Analysis

Types of Reactions

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The ester and amide groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include modified esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its ability to encapsulate mRNA and facilitate its delivery into cells. The ester linkages in the compound enhance tissue clearance, making it an efficient delivery vehicle. The propanolamine head group interacts with cellular membranes, promoting the uptake of the encapsulated mRNA .

Comparison with Similar Compounds

Similar Compounds

    Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate: Similar structure but with a different hydroxyalkyl group.

    Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxypropyl)amino]heptanoate: Another variant with a different hydroxyalkyl group.

Uniqueness

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is unique due to its specific ester and amide linkages, which enhance its ability to encapsulate mRNA and facilitate tissue clearance. This makes it particularly valuable in the field of gene therapy and drug delivery .

Properties

Molecular Formula

C39H77NO5

Molecular Weight

640.0 g/mol

IUPAC Name

heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-24-20-26-33-40(34-35-41)32-25-18-17-23-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3

InChI Key

CSKMIHARLBQKFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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